molecular formula C13H19NO5 B1428088 [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol CAS No. 1443982-12-4

[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Cat. No. B1428088
M. Wt: 269.29 g/mol
InChI Key: KYVOORLWFWNIFG-UHFFFAOYSA-N
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Description

“[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol” is a chemical compound with the CAS Number: 1443982-12-4 . It has a molecular weight of 269.3 and its IUPAC name is [5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular formula is C13H19NO5 , and it has a molecular weight of 269.29 g/mol.

Scientific Research Applications

  • High-Pressure Diels-Alder Reactions : A study by Ibata et al. (1986) explored the high-pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles, highlighting the effects of pressure, temperature, and solvents on yield and formation of derivatives. This research demonstrates potential applications in synthetic chemistry involving similar nitrophenyl compounds (Ibata et al., 1986).

  • Decomposition and Adduct Formation : Another study by Ibata et al. (1986) examined the Diels–Alder reactions of 2-methyl- and 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazoles with various dienophiles. The study revealed insights into the formation of adducts and the impact of impurities like water on decomposition processes. This could be relevant for understanding reactions of similar methoxy-nitrophenyl compounds (Ibata et al., 1986).

  • Synthesis of Cyclic Hydroxamic Acids and Lactams : Research by Hartenstein and Sicker (1993) on ethyl 2-nitrophenyl oxalate, including its 5-methoxy derivative, under catalytic hydrogenation, provides insights into the formation of cyclic hydroxamic acids and lactams, which have potential pharmaceutical applications (Hartenstein & Sicker, 1993).

  • Photophysical Properties and Chemical Reactivity : A study by Khalid et al. (2020) focused on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including those with methoxy-nitrophenyl components. This research provides insights into the photophysical properties and chemical reactivity of these compounds, relevant to the field of materials science (Khalid et al., 2020).

  • Selective and Sensitive Detection of Ions : Manna et al. (2020) developed a Schiff base receptor for the selective and sensitive detection of Al3+ ions. This study demonstrates the application of methoxy-nitrophenol compounds in the development of novel chemosensors, which can be crucial in environmental monitoring and analytical chemistry (Manna et al., 2020).

Safety And Hazards

The compound is not intended for human or veterinary use. It should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .

properties

IUPAC Name

[5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVOORLWFWNIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
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[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
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[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 4
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 5
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 6
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

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